molecular formula C22H24N2O3S B2408064 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 439108-45-9

4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2408064
CAS No.: 439108-45-9
M. Wt: 396.51
InChI Key: WJJYZBSKALGIHP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C22 H24 N2 O3 S . It contains a thiazinane dione group, an indole group, and a methylbenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a thiazinane ring, an indole ring, and a benzoyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 569.2±50.0 °C . Other physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Anticancer Properties

  • Novel N-benzyl aplysinopsin analogs, including derivatives related to 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1λ⁶,4-thiazinane-1,1-dione, have been synthesized and evaluated for their potential as anticancer agents. Compounds in this series showed potent growth inhibition against various human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Spectroscopic and Structural Characterization

  • Ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, similar in structure to the compound , have been synthesized and characterized using various analytical techniques. These compounds displayed significant nonlinear optical (NLO) properties, suggesting their potential applications in technological fields (Haroon et al., 2019).

Potential Anti-Covid-19 Activity

  • Tetrahydrobenzo[d]thiazole derivatives, structurally related to the compound, have been synthesized and evaluated as potential inhibitors of SARS-CoV-2 main protease (Mpro). These compounds showed promising inhibition values against SARs-Cov nsp 14, indicating their potential as anti-Covid-19 agents (Mohareb & Abdo, 2021).

Cardioprotective Activity

  • Some 2-Arylimino-1,3-Thiazole Derivatives, which share structural similarities with the compound, have shown moderate to high cardioprotective effects in vitro, suggesting their potential as cardioprotective agents for further pharmacological studies (Drapak et al., 2019).

Antihyperglycemic Potential

  • Novel 5-(1H-Indol-3-yl-methylene)-thiazolidine-2,4-dione Derivatives, synthesized using a condensation approach, have shown potential as antihyperglycemic agents. These findings suggest a potential application in the treatment of conditions like type 2 diabetes (Riyaz, Naidu, & Dubey, 2011).

Antimicrobial and Analgesic Activities

  • Novel Indolyl 4-thiazolidinones bearing thiadiazine nucleus have exhibited significant antimicrobial, analgesic, and anti-inflammatory activities, indicating their potential in treating various infections and pain-related conditions (Anekal & Biradar, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. Given its complex structure, it could have interesting chemical properties that could be useful in various fields .

Properties

IUPAC Name

[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]indol-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-6-8-18(9-7-17)22(25)24-16-19(20-4-2-3-5-21(20)24)10-11-23-12-14-28(26,27)15-13-23/h2-9,16H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYZBSKALGIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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